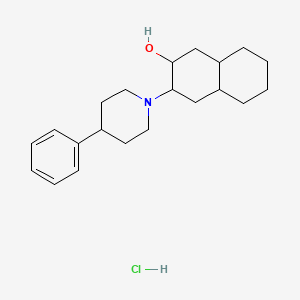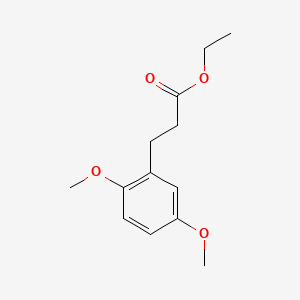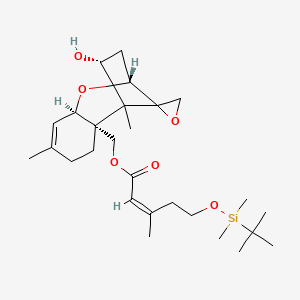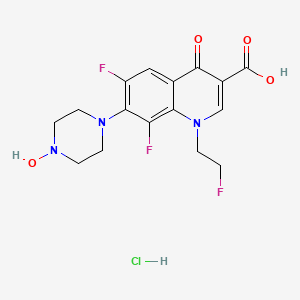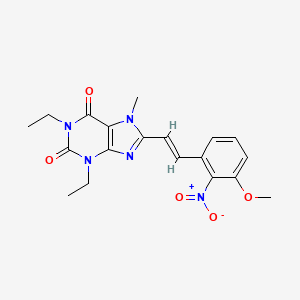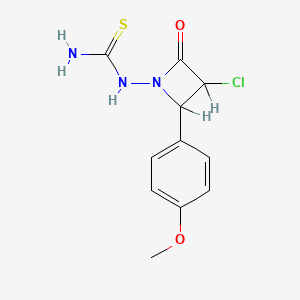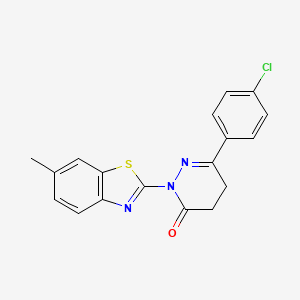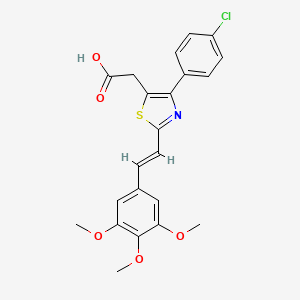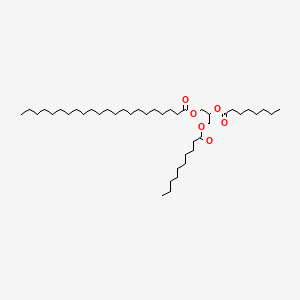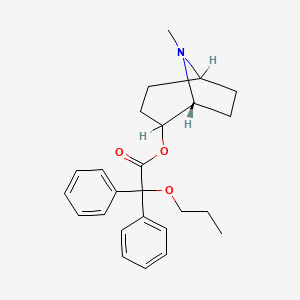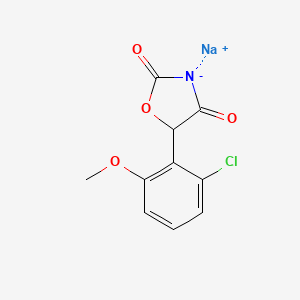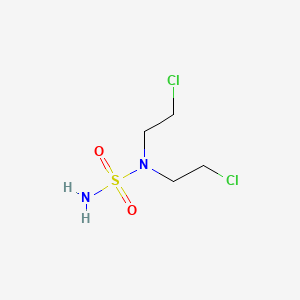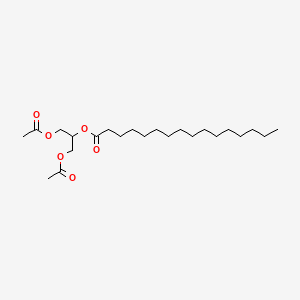
Glyceryl diacetate 2-palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl diacetate 2-palmitate: is a chemical compound with the molecular formula C23H42O6 . . This compound is a derivative of glycerol and palmitic acid, and it is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl diacetate 2-palmitate can be synthesized through the esterification of glycerol with palmitic acid in the presence of acetic anhydride. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl diacetate 2-palmitate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to produce corresponding oxidation products.
Substitution: this compound can undergo substitution reactions where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Glycerol, acetic acid, palmitic acid.
Oxidation: Corresponding oxidation products.
Substitution: Substituted glyceryl derivatives.
Wissenschaftliche Forschungsanwendungen
Glyceryl diacetate 2-palmitate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of glyceryl diacetate 2-palmitate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases, releasing glycerol, acetic acid, and palmitic acid, which can participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Glyceryl monostearate: Another glycerol ester with similar emulsifying properties.
Glyceryl distearate: A diester of glycerol and stearic acid with similar applications in cosmetics and personal care products.
Cetyl palmitate: An ester of cetyl alcohol and palmitic acid used in similar applications.
Uniqueness: Glyceryl diacetate 2-palmitate is unique due to its specific combination of glycerol, acetic acid, and palmitic acid, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
55268-69-4 |
|---|---|
Molekularformel |
C23H42O6 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
1,3-diacetyloxypropan-2-yl hexadecanoate |
InChI |
InChI=1S/C23H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-22(18-27-20(2)24)19-28-21(3)25/h22H,4-19H2,1-3H3 |
InChI-Schlüssel |
BFSYGQRNYKDHFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


